

# Application Notes and Protocols: Pamoic Acid Disodium in Veterinary Drug Formulation Strategies

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Compound of Interest		
Compound Name:	Pamoic acid disodium	
Cat. No.:	B1662358	Get Quote

#### Introduction

The development of effective and compliant drug delivery systems is a cornerstone of veterinary medicine.[1][2] Long-acting injectable (LAI) formulations, in particular, offer significant advantages by reducing the frequency of administration, which can minimize animal stress, improve owner compliance, and ensure sustained therapeutic drug levels for chronic conditions.[1][3] Pamoic acid and its salt, disodium pamoate, are critical tools in creating these LAI formulations.[4] This strategy involves converting a soluble active pharmaceutical ingredient (API) into a sparingly soluble salt, which, when injected, forms a depot at the injection site for slow, sustained release.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of disodium pamoate in the formulation of long-acting veterinary drugs.

# **Physicochemical Properties**

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative. Its disodium salt is frequently used as the starting material for forming a new, less soluble salt with a basic drug. A summary of their key properties is presented below.

Table 1: Physicochemical Properties of Pamoic Acid and Disodium Pamoate

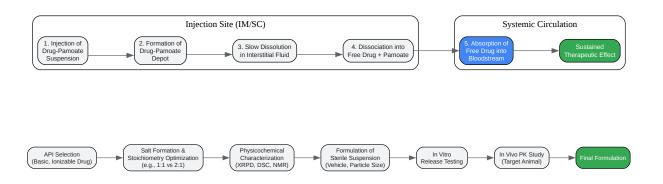


Property	Pamoic Acid	Pamoic Acid Disodium Salt
Molecular Formula	C23H16O6	C23H14Na2O6
Molar Mass	388.37 g/mol	432.33 g/mol
Appearance	Yellow to yellow-green crystalline powder	Pale yellow solid
Melting Point	≥300 °C (decomposes)	>300 °C
Water Solubility	Sparingly soluble	43 g/L at 20°C
Other Solubilities	-	Insoluble in Ethanol; ≥28.6 mg/mL in DMSO

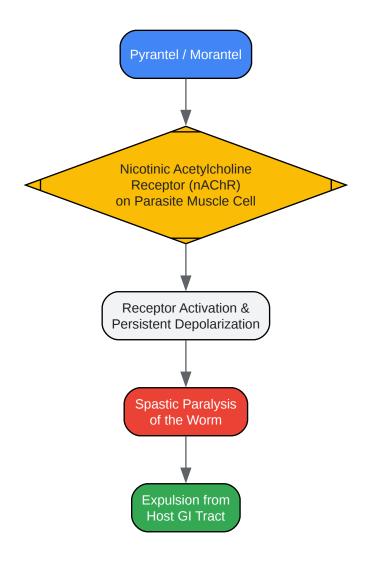
# Core Mechanism: The Depot Effect for Sustained Release

The primary strategy behind using pamoic acid is to drastically reduce the aqueous solubility of a drug, thereby controlling its release rate from an intramuscular or subcutaneous injection site. This is achieved through a salt exchange reaction, where a soluble form of a basic drug is reacted with disodium pamoate to form a new, stable, and poorly soluble drug-pamoate salt.

Upon injection as an aqueous suspension, the drug-pamoate salt particles form a depot. The drug is then slowly released into systemic circulation as the salt particles gradually dissolve in the surrounding interstitial fluid. This dissolution process is the rate-limiting step for drug absorption, leading to a prolonged therapeutic effect.







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- To cite this document: BenchChem. [Application Notes and Protocols: Pamoic Acid Disodium in Veterinary Drug Formulation Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662358#pamoic-acid-disodium-in-veterinary-drugformulation-strategies]

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